3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride

Catalog No.
S599431
CAS No.
16727-30-3
M.F
C29H35O17Cl
M. Wt
655.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-h...

CAS Number

16727-30-3

Product Name

3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride

IUPAC Name

(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

Molecular Formula

C29H35O17Cl

Molecular Weight

655.6 g/mol

InChI

InChI=1S/C29H34O17.ClH/c1-40-15-3-10(4-16(41-2)20(15)33)27-17(44-29-26(39)24(37)22(35)19(9-31)46-29)7-12-13(42-27)5-11(32)6-14(12)43-28-25(38)23(36)21(34)18(8-30)45-28;/h3-7,18-19,21-26,28-31,34-39H,8-9H2,1-2H3,(H-,32,33);1H/t18-,19-,21-,22-,23+,24+,25-,26-,28-,29-;/m1./s1

InChI Key

CILLXFBAACIQNS-UHFFFAOYSA-O

SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O.[Cl-]

Synonyms

Malvoside; Malvidin chloride 3,5-diglucoside; Malvin(chloride)

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O.[Cl-]

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O.[Cl-]

Description

The exact mass of the compound 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407312. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Anthocyanins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride, commonly known as Malvidin 3,5-diglucoside chloride, is a natural anthocyanidin glycoside. This compound belongs to the class of flavonoids and is characterized by its complex structure, which includes two beta-D-glucopyranosyl groups attached to the 3 and 5 positions of the benzopyrylium core. The presence of a 7-hydroxy group and a substituted phenyl group enhances its biological activity and solubility in aqueous solutions. This compound is often found in various plants, particularly in red fruits and flowers, contributing to their color and potential health benefits.

The mechanism of action of this specific glycoside form has not been extensively studied. However, anthocyanidins are generally considered antioxidants, meaning they can scavenge free radicals and protect cells from damage []. Additionally, they might interact with cellular signaling pathways, potentially influencing inflammation and other processes []. More research is needed to understand the specific effects of this particular glycoside.

Identification and Source:

3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride, also known as isorhamnetin 3-O-rutinoside, is a naturally occurring flavonoid found in various plants, including sea buckthorn (Hippophae rhamnoides) and some members of the Fabaceae and Rosaceae families [, ]. It can be commercially obtained from various chemical suppliers [].

Potential Biological Activities:

Several studies have investigated the potential biological activities of 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride, with some promising results:

  • Antioxidant activity: Studies suggest that the compound exhibits significant antioxidant properties, potentially contributing to its potential health benefits [].
  • Anti-inflammatory activity: Research indicates that the compound may possess anti-inflammatory properties, potentially aiding in the management of inflammatory conditions.
  • Anticancer activity: Some studies have shown potential anti-cancer properties of the compound, although further research is needed to understand its mechanisms and efficacy.

The chemical reactivity of 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride primarily involves its hydroxyl groups, which can participate in various reactions such as:

  • Acid-Base Reactions: The hydroxyl groups can donate protons, making the compound acidic under certain conditions.
  • Oxidation: The benzopyrylium structure can undergo oxidation reactions, leading to the formation of different derivatives.
  • Glycosylation: The glycosidic bonds can be hydrolyzed or modified, impacting its solubility and biological activity.

These reactions are significant for understanding how the compound interacts with other molecules in biological systems.

Research indicates that 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride exhibits various biological activities:

  • Antioxidant Properties: The compound has demonstrated significant antioxidant capabilities, which may help protect cells from oxidative stress.
  • Anti-inflammatory Effects: Studies suggest that it can inhibit inflammatory pathways, potentially reducing inflammation-related diseases.
  • Antimicrobial Activity: There is evidence supporting its effectiveness against certain bacterial strains, indicating potential use in antimicrobial applications.

These biological properties make this compound of interest in pharmacological research and therapeutic applications.

The synthesis of 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride typically involves several steps:

  • Starting Materials: The synthesis begins with appropriate phenolic compounds and glucose derivatives.
  • Glycosylation Reaction: The introduction of beta-D-glucopyranosyl groups is achieved through glycosylation reactions using glycosyl donors and acceptors.
  • Formation of Benzopyrylium Core: This step involves cyclization reactions to form the benzopyrylium structure.
  • Purification: The final product is purified using techniques such as chromatography to isolate the desired compound from by-products.

3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride has several notable applications:

  • Food Industry: Used as a natural colorant due to its vibrant pigmentation properties.
  • Pharmaceuticals: Investigated for potential use in developing antioxidant and anti-inflammatory drugs.
  • Cosmetics: Incorporated into formulations for its skin-protective properties.

These applications highlight its versatility across various industries.

Interaction studies involving 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride focus on how it interacts with other biomolecules:

  • Protein Binding: Research has shown that this compound can bind to proteins, influencing their activity and stability.
  • Enzyme Inhibition: It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
  • Cellular Uptake: Studies indicate that the compound can be taken up by cells, affecting cellular processes and signaling pathways.

Understanding these interactions is crucial for elucidating its mechanisms of action in biological systems.

Several compounds share structural similarities with 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
Cyanidin 3-glucosideAnthocyanidin with one glucose moietyStronger color intensity; more common in berries
Delphinidin 3-glucosideContains two hydroxyl groups on the B-ringExhibits higher antioxidant capacity
Peonidin 3-glucosideContains methoxy groups on the B-ringUnique flavor profile; used in food coloring

These compounds highlight the diversity within the anthocyanidin family while showcasing the unique structural features of 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride that contribute to its distinct properties and applications.

Physical Description

Solid

Melting Point

165°C

UNII

I9I120531L

Other CAS

16727-30-3

Wikipedia

Malvin

Dates

Modify: 2023-08-15

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